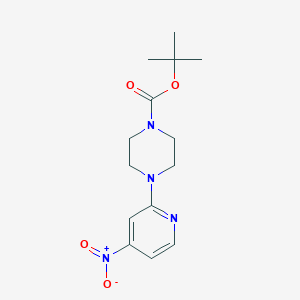

Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-11(18(20)21)4-5-15-12/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUBAFXETVOMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitropyridine compounds. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate exhibits significant biological activities, primarily as a kinase inhibitor. Kinases are enzymes that play crucial roles in signaling pathways, and their dysregulation is often associated with cancer and other diseases.

Cancer Research

Research indicates that this compound shows promise in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a targeted therapy for malignancies associated with aberrant kinase activity .

Neuropharmacology

This compound may also have implications in neuropharmacology, particularly concerning conditions like depression and anxiety. Its structural similarity to other psychoactive compounds suggests it could interact with neurotransmitter systems, although further research is needed to elucidate these effects .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited CDK activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .

- Animal Models : Preclinical studies using animal models showed that administration of this compound resulted in significant tumor regression in xenograft models of human cancers .

- Mechanistic Studies : Mechanistic investigations revealed that the compound alters signaling pathways associated with cell survival and proliferation, indicating its multifaceted role as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The piperazine ring provides conformational flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Piperazine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity compared to amino or methoxy derivatives, influencing reactivity in downstream modifications .

Key Observations :

- Catalytic Efficiency : CuI-mediated amination (e.g., ) offers cost-effective routes but requires optimization to improve yields.

- Deprotection Sensitivity : The tert-butyl carbamate group remains stable under mild conditions (e.g., room-temperature reactions) but requires acidic conditions (e.g., TFA) for removal .

Table 3: Stability and Bioactivity Comparisons

Key Observations :

- Nitro Group Impact: The nitro group in the target compound enhances metabolic stability compared to amino derivatives, which may degrade under acidic conditions .

Biological Activity

Tert-butyl 4-(4-nitropyridin-2-YL)piperazine-1-carboxylate (CAS Number: 1430196-98-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, synthesis, and biological activities, supported by data tables and case studies.

Chemical Structure and Formula

- Molecular Formula: C₁₄H₂₀N₄O₄

- Molecular Weight: 308.33 g/mol

- IUPAC Name: this compound

- PubChem CID: 125116492

Safety Information

- Signal Word: Danger

- Hazard Statements: H301 (Toxic if swallowed)

- Precautionary Statements: P264, P270, P301 + P310, P321, P330, P405, P501

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with nitropyridine substrates. The methodology often includes:

- Formation of Piperazine Derivative : Starting from commercially available piperazine.

- Nitration of Pyridine : Introduction of nitro groups to the pyridine ring.

- Carboxylation : Addition of carboxylate groups to the piperazine structure.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing piperazine and nitropyridine moieties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 3.45 | Effective against Mycobacterium tuberculosis |

| Compound B | 1.56 | High activity against resistant strains |

These findings suggest that modifications in the piperazine structure can lead to enhanced antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating significant activity:

These results indicate that the introduction of specific functional groups can enhance the cytotoxicity of piperazine derivatives against cancer cells.

Case Study 1: Antitubercular Activity

A study conducted by researchers at the Birla Institute of Technology evaluated a series of piperazine derivatives for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Among these compounds, those structurally similar to this compound demonstrated promising results with MIC values as low as 1.56 µg/mL, indicating strong potential for further development as antitubercular agents .

Case Study 2: Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

Another significant area of research involves the inhibition of PHGDH, an enzyme implicated in cancer metabolism. Compounds derived from piperazine structures were screened for their ability to inhibit PHGDH effectively. The findings revealed that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting that modifications to the piperazine core could yield potent inhibitors for therapeutic applications in oncology .

Q & A

Q. What are the key steps and challenges in synthesizing tert-butyl 4-(4-nitropyridin-2-yl)piperazine-1-carboxylate?

The synthesis typically involves coupling a nitro-substituted pyridine derivative with a Boc-protected piperazine. A common route includes:

- Step 1 : Reacting tert-butyl piperazine-1-carboxylate with 2-chloro-4-nitropyridine under reflux in toluene (110°C) for 12–24 hours .

- Step 2 : Purification via silica gel column chromatography (ethyl acetate/hexane, 1:1) to isolate the product, yielding ~60–70% . Key challenges : Competing side reactions at the nitro group (e.g., reduction under basic conditions) and ensuring regioselectivity during coupling.

Q. How is the compound characterized, and what analytical techniques are critical?

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.16–6.53 ppm for pyridine and piperazine protons at δ 3.44–3.84 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calcd for C14H19N4O4: 331.1405) .

- X-ray crystallography (if crystals form): Resolves stereoelectronic effects; for example, piperazine rings often adopt chair conformations .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the 4-nitropyridyl moiety?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency with aryl boronic acids .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase nitro group reduction. Use toluene for thermally stable reactions .

- Temperature control : Reactions at 110°C minimize side products like dehalogenated pyridine derivatives .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT studies : Model charge distribution; the nitro group’s electron-withdrawing effect directs nucleophilic attack to the pyridine’s C2 position .

- Molecular docking : Predict binding affinities with biological targets (e.g., prolyl hydroxylases, where the nitro group may stabilize π-π interactions) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Variable Temperature NMR : Identify dynamic processes (e.g., piperazine ring inversion) causing signal broadening .

- 2D NMR (COSY, NOESY) : Assign overlapping signals; NOE correlations clarify spatial proximity of substituents .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperazine derivatives) .

Q. What strategies mitigate nitro group reduction during synthetic modifications?

- Protecting groups : Temporarily convert the nitro group to an amine using SnCl2/HCl, then reprotect after functionalization .

- Mild reducing agents : Use H2/Pd-C in EtOAc at low pressure (1 atm) to avoid over-reduction .

Methodological Insights from Literature

- Synthetic yield improvement : Pre-activating tert-butyl piperazine-1-carboxylate with NaH in THF before coupling increases reactivity with electrophiles (e.g., bromopyridines) .

- Biological assay design : In hypoxia-inducible factor (HIF) studies, IC50 values for prolyl hydroxylase inhibition can be measured via ELISA-based hydroxylation assays .

- Crystallographic data : Space group P1 with unit cell parameters a = 6.0568 Å, b = 12.0047 Å observed in related tert-butyl piperazine derivatives aids in modeling .

Contradictions and Resolutions

- Conflicting reports on nitro group stability : Some studies note reduction under basic conditions , while others report stability in DMF at 80°C . Resolution: Use buffered conditions (pH 7–8) to suppress redox activity.

- Divergent biological activity : The compound’s efficacy as a prolyl hydroxylase inhibitor varies across cell lines . Resolution: Validate target engagement via CRISPR knockouts or isotopic tracer studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.